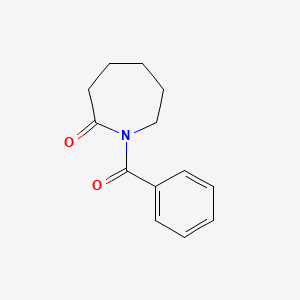

1-Benzoylazepan-2-one

Description

1-Benzoylazepan-2-one is a seven-membered lactam (azepane) derivative featuring a benzoyl substituent. This compound is notable for its role as a precursor in organic synthesis, particularly in palladium-catalyzed reactions. For instance, it has been utilized to synthesize amide esters such as 2-(trimethylsilyl)ethyl 1-benzoyl-3-methyl-2-oxoazepane-3-carboxylate (77g) via flash column chromatography, achieving a yield of 77% . The azepane ring provides conformational flexibility, while the benzoyl group enhances electronic stability, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

CAS No. |

6248-28-8 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

1-benzoylazepan-2-one |

InChI |

InChI=1S/C13H15NO2/c15-12-9-5-2-6-10-14(12)13(16)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |

InChI Key |

FEFQUIPMKBPKAR-UHFFFAOYSA-N |

SMILES |

C1CCC(=O)N(CC1)C(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1CCC(=O)N(CC1)C(=O)C2=CC=CC=C2 |

Other CAS No. |

6248-28-8 |

solubility |

0.01 M |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Benzylcyclobutane-1-carboxylic Acid

- Structure : Features a four-membered cyclobutane ring with a benzyl and carboxylic acid substituent.

- Molecular Formula : C₁₂H₁₄O₂; Molecular Weight : 190.24 .

- Key Differences: The cyclobutane ring introduces significant ring strain compared to the strain-free azepane in 1-benzoylazepan-2-one.

1-Benzazepines

- Structure : Unsaturated seven-membered nitrogen-containing rings (azepines) with a benzoyl-like substituent.

- Key Differences: The unsaturated bond in benzazepines alters electronic properties, enhancing reactivity in cross-coupling reactions. For example, copper-catalyzed oxidative C(sp³)-H/C(sp²)-H cross-coupling methods are employed for their synthesis, differing from the palladium-catalyzed routes used for this compound derivatives .

1-(1H-Benzimidazol-2-yl)propan-2-one

- Structure : Contains a benzimidazole heterocycle (aromatic) and a ketone group.

- Molecular Formula : C₁₀H₁₀N₂O; Molecular Weight : 174.20 .

- Key Differences: The benzimidazole moiety imparts strong aromaticity and hydrogen-bonding capacity, contrasting with the non-aromatic azepane ring of this compound. Applications: Widely used in drug discovery due to benzimidazole’s affinity for biological targets .

2-Aminobenzamides

- Structure: Benzamide derivatives with an amino substituent on the aromatic ring.

- Key Differences: The amino group enhances solubility and hydrogen-bonding interactions, making these compounds favorable in polymer chemistry and enzyme inhibition studies.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.